molecular formula C12H5Cl5 B1195872 2,3',4,5,5'-Pentachlorobiphenyl CAS No. 68194-12-7

2,3',4,5,5'-Pentachlorobiphenyl

Cat. No. B1195872
CAS RN: 68194-12-7
M. Wt: 326.4 g/mol
InChI Key: ZLGYJAIAVPVCNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,3',4,5,5'-Pentachlorobiphenyl (PCB) synthesis involves complex chemical processes. The study by Goto et al. (2018) discusses the metabolic enhancement of 2,3',4,5,5'-Pentachlorobiphenyl (CB118), highlighting the role of cytochrome P450 monooxygenase in its metabolism (Goto et al., 2018). Additionally, Bergman and Wachtmeister (1977) describe the synthesis of chlorinated biphenyls, including various pentachlorobiphenyls (Bergman & Wachtmeister, 1977).

Molecular Structure Analysis

The molecular structure of PCBs, including 2,3',4,5,5'-Pentachlorobiphenyl, is often analyzed using techniques like X-ray diffraction and density functional theory (DFT) calculations. For instance, studies like that by Dhakal et al. (2019) provide insights into the molecular structure of related chlorobiphenyl compounds (Dhakal, Parkin, & Lehmler, 2019).

Chemical Reactions and Properties

Chemical reactions involving 2,3',4,5,5'-Pentachlorobiphenyl may include metabolic processes and interactions with other chemicals. The study by Goto et al. (2018) demonstrates the metabolism of CB118 in the presence of perfluorocarboxylic acids (Goto et al., 2018).

Physical Properties Analysis

Understanding the physical properties of 2,3',4,5,5'-Pentachlorobiphenyl is crucial for its handling and application. Specific studies detailing these properties were not identified in the current search but are typically addressed in chemical property databases and material safety data sheets.

Chemical Properties Analysis

The chemical properties of PCBs like 2,3',4,5,5'-Pentachlorobiphenyl are often studied in the context of their environmental impact and biological interactions. For instance, the study by Haraguchi et al. (1999) discusses the metabolism of different chlorinated biphenyls in rats, shedding light on their chemical behavior in biological systems (Haraguchi, Hirose, Masuda, Kato, & Kimura, 1999).

Scientific Research Applications

  • Photodechlorination pathways for polychlorinated biphenyls (PCBs) including 3,3',4,5,5'-Pentachlorobiphenyl have been elucidated, demonstrating the importance of steric and electronic effects on dechlorination patterns (Yao et al., 1997).

  • The metabolism of 2,3',4,4',5-Pentachlorobiphenyl (CB118) by cytochrome P450 from soil bacteria has been explored, revealing insights into the metabolic fate of PCBs and their interaction with perfluorocarboxylic acids (Goto et al., 2018).

  • The use of palladium-coated iron for the reductive dechlorination and biodegradation of pentachlorobiphenyl has been investigated, suggesting potential methods for treating PCB-contaminated soil (He et al., 2009).

  • Studies on the persistence of pentachlorobiphenyls in lung parenchyma highlight the tissue-specific accumulation and potential health implications (Brandt et al., 1981).

  • The solubility of pentachlorobiphenyls in supercritical fluids has been analyzed, providing valuable data for understanding their environmental behavior and potential for remediation (Anitescu & Tavlarides, 1999).

  • Fungal bioconversion of toxic PCBs by white-rot fungus Phlebia brevispora has been demonstrated, offering a biological approach to PCB degradation (Kamei et al., 2006).

  • The binding interactions between pepsin and 3,3',4,4',5-pentachlorobiphenyl have been studied, shedding light on the molecular interactions and potential health effects of PCBs (Yue et al., 2020).

Safety And Hazards

2,3’,4,5,5’-Pentachlorobiphenyl is harmful if swallowed and toxic in contact with skin. It may cause cancer and damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life .

properties

IUPAC Name

1,2,4-trichloro-5-(3,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-7-1-6(2-8(14)3-7)9-4-11(16)12(17)5-10(9)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGYJAIAVPVCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073609
Record name 2,3',4,5,5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3',4,5,5'-Pentachlorobiphenyl

CAS RN

68194-12-7
Record name 2,3',4,5,5'-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068194127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',4,5,5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4,5,5'-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D11835905
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
E Klasson Wehler, L Hovander… - Chemical research in …, 1996 - ACS Publications
The metabolism of 14 C-labeled 2,2‘,4,5,5‘-pentachlorobiphenyl was studied in mink (Mustela vison) and, for comparison, in the mouse (C57Bl). Both species were dosed orally and …
Number of citations: 26 pubs.acs.org
E Goto, Y Haga, M Kubo, T Itoh, C Kasai, O Shoji… - Chemosphere, 2018 - Elsevier
2,3′,4,4′,5-Pentachlorobiphenyl (CB118) is one of the most abundant polychlorinated biphenyl (PCB) congeners in the environment, and perfluoroalkyl acids, including …
Number of citations: 9 www.sciencedirect.com
S Mise, Y Haga, T Itoh, A Kato, I Fukuda… - Toxicological …, 2016 - academic.oup.com
Polychlorinated biphenyls (PCBs) accumulate in mammals via the food chain because of their characteristics such as slow degradation and high hydrophobicity. One of the 209 PCB …
Number of citations: 16 academic.oup.com
Y Ishida, E Goto, Y Haga, M Kubo, T Itoh… - Science of The Total …, 2023 - Elsevier
Bacterial cytochrome P450 monooxygenase P450BM3 is a promising enzyme to provide novel substrate specificity and enhanced enzymatic activity. The wild type (WT) has been …
Number of citations: 3 www.sciencedirect.com
WH Newsome, D Davies - Chemosphere, 1996 - Elsevier
Chlorinated biphenyl methylsulfones and biphenylols were determined in samples of human milk from Canadian donors. Fifty samples containing an average of 10.8 ng g −1 (w/w) of …
Number of citations: 37 www.sciencedirect.com
D Jiang, T Hu, H Zheng, G Xu… - Chemistry–A European …, 2018 - Wiley Online Library
A solid‐phase extraction adsorbent based on an aptamer‐functionalized magnetic conjugated organic framework (COF) was developed for selective extraction of traces of hydroxylated …
K Haraguchi, Y Kato, R Kimura, Y Masuda - Drug metabolism and …, 1997 - ASPET
2,4′,5-Trichlorobiphenyl (TriCB), 2,3′,4′,5-tetrachlorobiphenyl (TetraCB), 2,2′,4′,5,5′-pentachlorobiphenyl (PentaCB), and 2,2′,3′,4′,5,5′-hexachlorobiphenyl (HexaCB) …
Number of citations: 26 dmd.aspetjournals.org
S Lin, N Gan, J Zhang, L Qiao, Y Chen, Y Cao - Talanta, 2016 - Elsevier
In this paper, a novel aptamer-functionalized stir bar sorptive extraction (SBSE) was developed for selective enrichment of the low abundance polychlorinated biphenyls (PCBs) from …
Number of citations: 71 www.sciencedirect.com
S Lin, N Gan, Y Cao, Y Chen, Q Jiang - Journal of Chromatography A, 2016 - Elsevier
In this paper, a novel dispersive solid phase extraction (dSPE) adsorbent based on aptamer-functionalized magnetic metal-organic framework material was developed for selective …
Number of citations: 74 www.sciencedirect.com
AG Schuur, FF Legger, ME van Meeteren… - Chemical research in …, 1998 - ACS Publications
Earlier studies in our laboratory showed that hydroxylated metabolites of polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs), and dibenzofurans (PCDFs) competitively …
Number of citations: 185 pubs.acs.org

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